5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-Benzylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C20H21N5OS2 and its molecular weight is 411.54. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the D3 dopamine receptor . The D3 receptor is a potential therapeutic target for the treatment of substance use disorder, including cocaine use disorder .
Mode of Action
The compound interacts with the D3 dopamine receptor, acting as a ligand . It binds to the receptor with high affinity, leading to changes in the receptor’s activity .
Pharmacokinetics
The compound’s solubility is a key factor influencing itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties . More soluble compounds are generally better absorbed and distributed in the body .
Result of Action
By acting on the D3 dopamine receptor, the compound can influence dopamine signaling and potentially alter behaviors associated with the reward system, such as drug-seeking behavior . This could have therapeutic implications for conditions like substance use disorder .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can be affected by the pH of the environment . Additionally, factors like temperature and presence of other substances can influence the compound’s stability and action .
Properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS2/c26-19-18(28-20-21-14-22-25(19)20)17(16-7-4-12-27-16)24-10-8-23(9-11-24)13-15-5-2-1-3-6-15/h1-7,12,14,17,26H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZBOIJTGZBOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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